

Irafamdastat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Irafamdastat*

Cat. No.: *B15604452*

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Abstract

Irafamdastat is a novel small molecule that has garnered significant interest in the scientific community for its potent and dual inhibition of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Irafamdastat**. It further details its mechanism of action through the inhibition of FAAH and MAGL, and the subsequent impact on the endocannabinoid signaling pathway. This document also outlines generalized experimental protocols for assessing the inhibitory activity of **Irafamdastat** against its target enzymes, providing a foundational framework for researchers in the field.

Chemical Structure and Properties

Irafamdastat is a complex organic molecule with the systematic IUPAC name (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate^[1]. Its chemical structure is presented below:

Chemical Structure of **Irafamdastat**

A summary of the key chemical identifiers and computed physicochemical properties of **Irafamdastat** is provided in the table below. It is important to note that while experimental data

for properties such as melting point, boiling point, and pKa are not readily available in the public domain, the following computed values from reputable chemical databases serve as a valuable reference for researchers.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ F ₃ N ₄ O ₄	PubChem[1]
Molecular Weight	438.4 g/mol	PubChem[1]
IUPAC Name	(5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate	PubChem[1]
SMILES	<chem>C[C@@H]1CN(CCN1C(=O)OC2=CN=CC(=C2)C(=O)N)CC3=CC(=CC=C3)OC(F)(F)F</chem>	PubChem[1]
InChI Key	XXDVCULQMDDOAX-CYBMUJFWSA-N	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Topological Polar Surface Area	98 Å ²	PubChem[1]
Heavy Atom Count	31	PubChem[1]
CAS Number	2244136-58-9	PubChem[1]

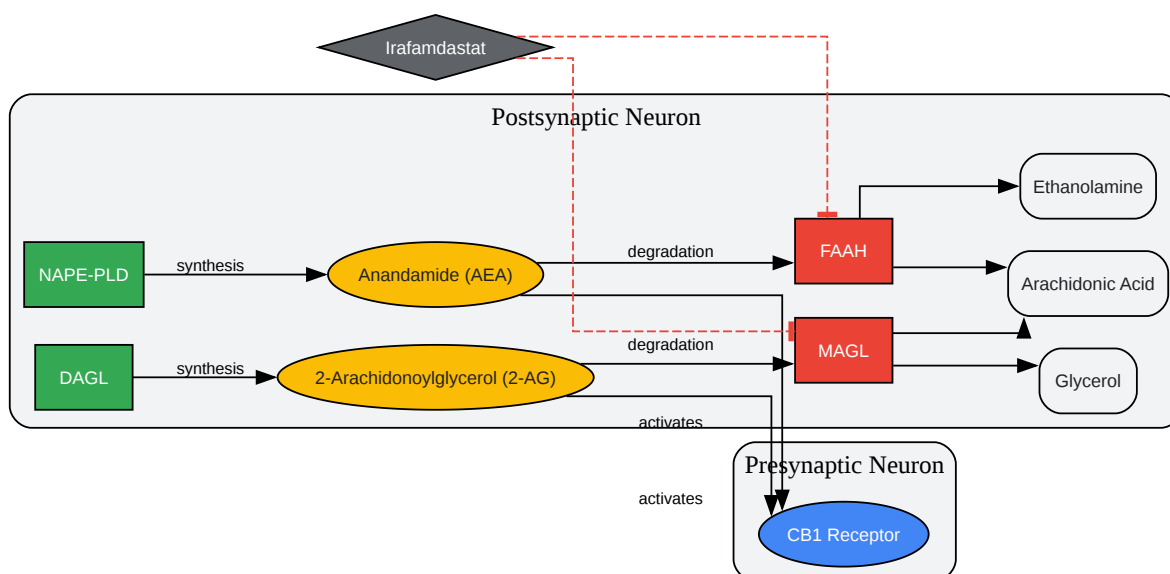
Solubility: While specific experimental solubility data for **Irafamdastat** is limited, as a general guideline for similar organic molecules, solubility is expected to be low in water and higher in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[2][3][4][5][6]. For experimental purposes, it is recommended to determine the solubility of **Irafamdastat** in the desired solvent empirically.

Mechanism of Action and Signaling Pathway

Irafamdastat exerts its pharmacological effects by acting as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These two enzymes are the primary regulators of the levels of the two major endocannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.

By inhibiting FAAH and MAGL, **Irafamdastat** prevents the breakdown of AEA and 2-AG, leading to an increase in their synaptic concentrations. These elevated levels of endocannabinoids then enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This enhanced signaling can modulate a variety of physiological processes, including pain perception, inflammation, and neurotransmission.

The following diagram illustrates the endocannabinoid signaling pathway and the role of **Irafamdastat** as a dual FAAH/MAGL inhibitor.



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Caption: Endocannabinoid signaling pathway and the inhibitory action of **Irafamdastat**.

Experimental Protocols

The following sections provide generalized, non-radioactive protocols for assessing the inhibitory activity of **Irafamdastat** against FAAH and MAGL. These protocols are based on established fluorometric and colorimetric methods and can be adapted for specific experimental needs.

FAAH Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH by quantifying the fluorescence of 7-amino-4-methylcoumarin (AMC), a product of the hydrolysis of a non-fluorescent FAAH substrate.

Materials:

- Recombinant human FAAH enzyme
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]
- Non-fluorescent FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide)
- **Irafamdastat** (dissolved in an appropriate solvent, e.g., DMSO)
- Positive control inhibitor (e.g., JZL 195)[7]
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]

Procedure:

- Prepare serial dilutions of **Irafamdastat** in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically $\leq 1\%$ DMSO).
- In a 96-well black microplate, add the following to triplicate wells:
 - Blank wells: Assay buffer only.

- Control wells (100% activity): Assay buffer and FAAH enzyme.
- Positive control wells: Assay buffer, FAAH enzyme, and a known FAAH inhibitor.
- Test wells: Assay buffer, FAAH enzyme, and the desired concentration of **Irafamdastat**.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the FAAH substrate to all wells.
- Immediately begin kinetic reading of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes), with readings taken every 1-2 minutes.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percent inhibition for each concentration of **Irafamdastat** relative to the control wells.
- Plot the percent inhibition against the logarithm of the **Irafamdastat** concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

MAGL Inhibition Assay (Colorimetric)

This assay measures the inhibition of MAGL by quantifying the absorbance of p-nitrophenol, a colored product of the hydrolysis of the non-colored substrate p-nitrophenyl acetate.

Materials:

- Recombinant human MAGL enzyme
- MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[[9](#)]
- MAGL substrate (e.g., p-nitrophenyl acetate)[[9](#)]
- **Irafamdastat** (dissolved in an appropriate solvent, e.g., DMSO)
- Positive control inhibitor (e.g., JZL184)[[10](#)]

- 96-well clear microplate
- Absorbance microplate reader (405-412 nm)[9]

Procedure:

- Prepare serial dilutions of **Irafamdastat** in the assay buffer. Maintain a constant final solvent concentration across all wells (typically $\leq 1\%$ DMSO).
- In a 96-well clear microplate, add the following to triplicate wells:
 - Blank wells: Assay buffer only.
 - Control wells (100% activity): Assay buffer and MAGL enzyme.
 - Positive control wells: Assay buffer, MAGL enzyme, and a known MAGL inhibitor.
 - Test wells: Assay buffer, MAGL enzyme, and the desired concentration of **Irafamdastat**.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the MAGL substrate to all wells.
- Incubate the plate at room temperature for a set duration (e.g., 10-20 minutes).
- Measure the absorbance at 405-412 nm.
- Calculate the percent inhibition for each concentration of **Irafamdastat** relative to the control wells after subtracting the blank reading.
- Plot the percent inhibition against the logarithm of the **Irafamdastat** concentration and determine the IC_{50} value.

Conclusion

Irafamdastat is a promising dual inhibitor of FAAH and MAGL with the potential for therapeutic applications in a range of neurological and inflammatory disorders. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and

mechanism of action. The generalized experimental protocols offered herein provide a solid starting point for researchers to investigate the inhibitory potency and pharmacological effects of this compound. Further experimental determination of its physical properties and the development of specific, optimized assay protocols will be crucial for advancing the understanding and potential clinical translation of **Irafamdastat**.

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